molecular formula C25H21N3O B2558317 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-46-9

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2558317
CAS No.: 901247-46-9
M. Wt: 379.463
InChI Key: NCPFKPBFHGLDIR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H21N3O and its molecular weight is 379.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Friedländer Condensation of pyrazolin-5-ones with o-aminobenzaldehydes has been explored to synthesize 1H-pyrazolo[3,4-b]quinolines among other products. This method demonstrates the versatility in forming pyrazoloquinoline derivatives under different conditions, highlighting the potential for generating a wide array of compounds within this chemical class (Tomasik et al., 1983).

Material Sciences

  • Optical Absorption Measurements and Quantum-Chemical Simulations have been conducted on pyrazolo[3,4-b]quinoline derivatives, revealing insights into the electronic structure and potential applications of these compounds in materials science, such as in photovoltaics or light-emitting devices (Koścień et al., 2003).
  • Microwave-Assisted Synthesis techniques have been developed for pyrazolo[3,4-b]quinolines, offering a more efficient and environmentally friendly approach to synthesizing these compounds, potentially enabling their broader application in various technological fields (Mogilaiah et al., 2003).

Pharmaceutical Applications

  • Synthesis and Cytotoxic Activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a closely related class of compounds, have been studied for their potent cytotoxic properties against various cancer cell lines. This research underscores the potential of pyrazoloquinoline derivatives in the development of new anticancer agents (Deady et al., 2003).

Chemical Properties and Applications

  • Exploring Reversible Quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been investigated for potential applications in optical materials and sensors. The reversible quenching process opens avenues for the development of responsive materials based on these compounds (Mu et al., 2010).

Green Chemistry

  • A Multicomponent, Facile, and Catalyst-Free Microwave-Assisted Protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions has been developed, highlighting the commitment to environmentally sustainable chemical synthesis methods. This approach not only enhances the efficiency of synthesis but also aligns with the principles of green chemistry by minimizing waste and reducing the environmental footprint of chemical manufacturing (Khumalo et al., 2019).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-8-11-19(14-17(16)2)28-25-21-6-4-5-7-23(21)26-15-22(25)24(27-28)18-9-12-20(29-3)13-10-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPFKPBFHGLDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.